(R)-3-(3-Methylpyridin-2-yl)morpholine

stereochemistry chiral resolution enantiomeric purity

Using the racemate or 4-substituted regioisomer introduces risks of divergent target binding and altered ADME properties. (R)-3-(3-Methylpyridin-2-yl)morpholine (CAS 1213912-63-0) eliminates these variables with a defined (R)-configuration and consistent physicochemical profile (XLogP3-AA: 0.3; TPSA: 34.2 Ų). - Defined (R)-stereocenter ensures chiral fidelity, avoiding late-stage resolution and ambiguous SAR data. - Secondary amine (HBD=1) aligns with the morpholine hinge-binding pharmacophore observed in mTOR/PI3K inhibitors. - Physicochemical properties (MW 178.23, XLogP3 0.3) support CNS drug-likeness with balanced solubility and permeability.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B12963317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(3-Methylpyridin-2-yl)morpholine
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C2COCCN2
InChIInChI=1S/C10H14N2O/c1-8-3-2-4-12-10(8)9-7-13-6-5-11-9/h2-4,9,11H,5-7H2,1H3/t9-/m0/s1
InChIKeyJGVRPGWZPAPHBW-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(3-Methylpyridin-2-yl)morpholine Physicochemical Profile


(R)-3-(3-Methylpyridin-2-yl)morpholine (CAS 1213912-63-0, C₁₀H₁₄N₂O, MW 178.23 g/mol) is a homochiral heterocyclic building block consisting of a morpholine ring substituted at the 3-position with a 3-methylpyridin-2-yl moiety in the (R)-configuration [1]. The compound is a secondary amine with one hydrogen bond donor (HBD = 1), three hydrogen bond acceptors (HBA = 3), a computed XLogP3-AA of 0.3, and a topological polar surface area (TPSA) of 34.2 Ų [1]. Its racemic counterpart (CAS 1270476-45-3) shares identical computed 2D physicochemical properties but lacks defined stereochemistry [2]. The regioisomeric 4-(3-methylpyridin-2-yl)morpholine (CAS 327064-60-8) differs in both the morpholine attachment point and key computed drug-likeness parameters, including lipophilicity (XLogP3-AA = 1.3), hydrogen bond donor count (HBD = 0), and TPSA (25.4 Ų) [3].

Stereochemistry Homochiral (R)-enantiomer, defined stereocenter
Amine type Secondary amine (HBD = 1), morpholine scaffold
Research context Stereochemical control studies, chiral SAR

Substitution Risks for (R)-3-(3-Methylpyridin-2-yl)morpholine


Generic substitution of (R)-3-(3-Methylpyridin-2-yl)morpholine with closely related analogs—including its racemate, (S)-enantiomer, or 4-substituted regioisomer—carries quantifiable risks rooted in differential physicochemical and stereochemical properties that directly affect molecular recognition, pharmacokinetic behavior, and assay reproducibility. The (R)-enantiomer possesses a defined stereocenter [1] that distinguishes it from the racemic mixture (undefined stereocenter) [2], a difference that can lead to divergent target binding and biological activity if the biological target exhibits chiral discrimination. More strikingly, the regioisomeric 4-(3-methylpyridin-2-yl)morpholine is a tertiary amine (HBD = 0) with 1.0 log unit higher lipophilicity (XLogP3-AA = 1.3) and a 35% smaller TPSA (25.4 vs. 34.2 Ų) [3], properties that would predict substantially altered blood-brain barrier permeability, solubility, and hydrogen-bonding pharmacophore interactions. These measurable differences preclude interchangeable use in any experimental context requiring defined stereochemistry or consistent ADME properties.

(R)-enantiomer
Racemate / (S)-enantiomer
Chiral mismatch may lead to divergent target binding; racemate introduces 50% opposite enantiomer, altering assay reproducibility.
3-substituted morpholine
4-substituted regioisomer
Regioisomer shift from secondary to tertiary amine alters HBD count, lipophilicity, and polar surface area, potentially modifying ADME and pharmacophore interactions.

Differential Evidence: (R)-3-(3-Methylpyridin-2-yl)morpholine vs. Analogs


Defined (R)-Stereochemistry vs. Racemate

The (R)-enantiomer (CAS 1213912-63-0) possesses a defined atom stereocenter count of 1 and an undefined atom stereocenter count of 0, as registered in PubChem [1]. In contrast, the racemic mixture (CAS 1270476-45-3) has a defined atom stereocenter count of 0 and an undefined atom stereocenter count of 1 [2]. The racemate's InChIKey (JGVRPGWZPAPHBW-UHFFFAOYSA-N) lacks stereochemical notation, whereas the (R)-enantiomer's InChIKey (JGVRPGWZPAPHBW-VIFPVBQESA-N) encodes the specific (R)-configuration [1][2]. IMPORTANT LIMITATION: No published head-to-head biological activity comparison between the (R)-enantiomer and racemate was identified for this compound. The differentiation is based on structural identity.

Stereochemistry
Reported
Defined stereocenter: present (R) vs. absent (racemate)
Supports enantiomer-specific SAR studies
Biological comparison data not reported
stereochemistry chiral resolution enantiomeric purity

Lipophilicity vs. 4-Substituted Regioisomer

The computed partition coefficient (XLogP3-AA) for (R)-3-(3-methylpyridin-2-yl)morpholine is 0.3, a full 1.0 log unit lower than the 4-substituted regioisomer 4-(3-methylpyridin-2-yl)morpholine (XLogP3-AA = 1.3) [1][2]. This difference arises from the secondary amine in the 3-substituted isomer (HBD = 1) vs. the tertiary amine in the 4-substituted isomer (HBD = 0), which eliminates one hydrogen-bonding interaction with aqueous solvent [1][2].

Lipophilicity
Reported
ΔXLogP3-AA -1.0
vs. 4-substituted regioisomer (XLogP3 = 1.3)
Context for solubility- or permeability-driven designs
Computed property; experimental logP may differ
lipophilicity ADME CNS drug design LogP

Polar Surface Area vs. 4-Substituted Regioisomer

The topological polar surface area (TPSA) of (R)-3-(3-methylpyridin-2-yl)morpholine is 34.2 Ų, which is 8.8 Ų (35%) higher than the 4-substituted regioisomer (TPSA = 25.4 Ų) [1][2]. This difference is directly attributable to the exposed N-H of the secondary amine in the 3-substituted morpholine contributing to additional polar surface area, which is absent in the 4-substituted tertiary amine [1][2].

Polar Surface Area
Reported
ΔTPSA +8.8 Ų
(35% higher than 4-substituted regioisomer)
Supports membrane permeability and oral bioavailability prediction review
Computed property; experimental validation advised
polar surface area membrane permeability drug-likeness CNS MPO

Secondary Amine Pharmacophore vs. 4-Substituted Analogs

The 3-substituted morpholine in (R)-3-(3-methylpyridin-2-yl)morpholine retains a secondary amine (NH) with a computed HBD count of 1, whereas the 4-substituted regioisomer couples the morpholine nitrogen directly to the pyridine ring, forming a tertiary amine with HBD = 0 [1][2]. In kinase inhibitor design, a morpholine NH can serve as a hinge-binding hydrogen bond donor, a motif exploited in known mTOR/PI3K inhibitors containing bridged morpholines [3], though specific experimental data for this compound against mTOR or PI3Kα was not identified in public literature. IMPORTANT LIMITATION: The kinase selectivity claim is class-level inference from morpholine-containing kinase inhibitors and has not been experimentally validated for this specific compound.

Hinge-Binding Motif
Class-level
Secondary amine HBD=1 vs. tertiary (HBD=0) in 4-regioisomer; morpholine NH may serve as kinase hinge-binding motif (class inference)
Target-specific validation required; class-level only
No experimental kinase activity for this compound
hydrogen bond donor secondary amine pharmacophore kinase hinge-binding

Application Scenarios for (R)-3-(3-Methylpyridin-2-yl)morpholine


Chiral Building Block in Medicinal Chemistry

The defined (R)-configuration at the morpholine 3-position (Defined Atom Stereocenter Count = 1) [1] makes this compound suitable as a chirally pure building block for the synthesis of diastereomerically defined drug candidates. In contrast to the racemate [2], use of the homochiral (R)-enantiomer avoids the need for chiral resolution at later synthetic stages and eliminates ambiguity in structure-activity relationship (SAR) studies where enantiomeric discrimination at the biological target is possible.

CNS Drug Discovery with Morpholine Scaffolds

With an XLogP3-AA of 0.3 and TPSA of 34.2 Ų [1], this compound occupies a physicochemical space consistent with CNS drug-likeness when a balance of solubility and permeability is desired. The secondary amine (HBD = 1) [1] provides a hydrogen bond donor that is absent in the 4-substituted regioisomer (HBD = 0; XLogP3-AA = 1.3; TPSA = 25.4 Ų) [3], enabling distinct pharmacophore interactions in target binding pockets.

Kinase Inhibitor Fragment: Hinge-Binding Motif

The presence of a secondary amine in the morpholine ring (HBD = 1) [1] aligns with the well-characterized morpholine hinge-binding pharmacophore observed in selective mTOR and PI3K inhibitors [4]. While no direct target engagement data exists for this specific compound, the structural motif supports its use as a fragment or scaffold in kinase inhibitor discovery programs where morpholine NH-mediated hydrogen bonding to the kinase hinge region is desired. Users must experimentally confirm target activity.

Analytical Reference Standard for Isomer Differentiation

The well-defined InChIKey encoding the (R)-configuration (JGVRPGWZPAPHBW-VIFPVBQESA-N) [1] and distinct computed properties (XLogP3-AA = 0.3; TPSA = 34.2 Ų) distinguish this compound from both the racemate (InChIKey: JGVRPGWZPAPHBW-UHFFFAOYSA-N) [2] and the 4-substituted regioisomer (InChIKey: KUSLAWUUDVNSNN-UHFFFAOYSA-N; XLogP3-AA = 1.3; TPSA = 25.4 Ų) [3], establishing it as a suitable reference standard for chromatographic or spectroscopic identity testing in quality control workflows.

Application
Selection Property
Validation Focus
Chiral building block synthesis
Enantiomeric purity, defined (R)-configuration
Verify chiral identity by HPLC, optical rotation
CNS drug discovery scaffold
Balanced lipophilicity and TPSA profile
Experimentally assess CNS permeability and solubility
Kinase inhibitor fragment library
Secondary amine H-bond donor availability
Validate kinase target engagement; confirm selectivity
Analytical reference standard
Stereochemical and regioisomeric identity
Validate chromatographic resolution and spectroscopic signature
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